BenchChemオンラインストアへようこそ!

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol

Lipophilicity Drug-likeness ADME

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol (CAS 1890813-25-8, MF: C₉H₁₁N₃O, MW: 177.20 g/mol) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-a]pyridine scaffold, bearing an isopropyl substituent at the 3-position and a free hydroxyl group at the 6-position. This scaffold has been independently validated as a novel chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) catalytic holo-inhibition and as a privileged core for potent p38α MAP kinase inhibitors.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 1890813-25-8
Cat. No. B3391590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol
CAS1890813-25-8
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C2N1C=C(C=C2)O
InChIInChI=1S/C9H11N3O/c1-6(2)9-11-10-8-4-3-7(13)5-12(8)9/h3-6,13H,1-2H3
InChIKeyJPILYCWDSRJQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol (CAS 1890813-25-8): Physicochemical Identity and Scaffold Positioning for Procurement Decisions


3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol (CAS 1890813-25-8, MF: C₉H₁₁N₃O, MW: 177.20 g/mol) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-a]pyridine scaffold, bearing an isopropyl substituent at the 3-position and a free hydroxyl group at the 6-position . This scaffold has been independently validated as a novel chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) catalytic holo-inhibition [1] and as a privileged core for potent p38α MAP kinase inhibitors [2]. The 3-isopropyl-6-hydroxy substitution pattern is a recurring motif in advanced kinase inhibitor programs, where the isopropyl group contributes to favourable lipophilicity tuning (measured LogP = 1.56; TPSA = 50.42 Ų) and the 6-OH provides a synthetic handle for further derivatisation .

Why 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol Cannot Be Interchanged with Other 3-Alkyl or 6-Des-hydroxy Triazolopyridine Analogs


Within the [1,2,4]triazolo[4,3-a]pyridine series, even conservative alkyl substitutions at the 3-position produce non-linear changes in physicochemical properties that govern membrane permeability, metabolic stability, and target engagement. The isopropyl group on the target compound confers a measured LogP of 1.56—significantly higher than the 3-ethyl (LogP = 1.00) and 3-H (predicted LogP ≈ 0.6–0.8) analogs—placing it closer to the CNS drug-like sweet spot for balanced solubility and passive permeability without triggering excessive CYP liability . The 6-OH group is a critical hydrogen-bond donor (HBD = 1) and synthetic branching point absent in 6-des-hydroxy cores such as 1,2,4-triazolo[4,3-a]pyridine (CAS 274-80-6, MW 119.12, no HBD), meaning replacement with des-hydroxy variants eliminates both a key pharmacophoric contact observed in kinase co-crystal structures and the primary derivatisation site [1]. Simple alkyl replacements (e.g., 3-methyl or 3-cyclopropyl) alter the metabolic soft-spot profile: in advanced p38α inhibitors, hydroxylation on the isopropyl group constitutes the principal Phase I metabolic route, a clearance pathway that is fundamentally altered when the substituent is changed [2].

Quantitative Differentiation Evidence: 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol vs. Closest Analogs


LogP Differential vs. 3-Ethyl Analog: Measured Lipophilicity Advantage for Optimized Passive Permeability

The 3-isopropyl substituent on the target compound delivers a measured LogP of 1.5583, representing a +0.561 log unit increase over the 3-ethyl analog (LogP = 0.9973), both measured under identical calculated conditions . This ~0.6 log unit shift is operationally meaningful: within the triazolopyridine oxazole p38 inhibitor series, SAR studies have demonstrated that incremental lipophilicity gains in the LogP 1.5–3.0 window correlate with improved cell permeability and in vivo anti-inflammatory activity without breaching the Lipinski Rule of 5 threshold or incurring significant CYP inhibition [1].

Lipophilicity Drug-likeness ADME

p38α MAP Kinase Inhibition Potency: 3-Isopropyl Scaffold Derivatives Achieve Sub-10 nM IC₅₀ with 44-Fold Isoform Selectivity

Compounds bearing the 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine core have been advanced to preclinical development as p38α MAP kinase inhibitors. CP-863187, a 3-isopropyl-6-oxazolyl triazolopyridine derivative, exhibits an IC₅₀ of 5.8 nM against p38α with 44-fold selectivity over p38β and no detectable inhibition of p38γ or p38δ isoforms . In contrast, the 3-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold (des-hydroxy core) has been reported as a p38 kinase inhibitor only at substantially higher concentrations, with vendor-reported p38 IC₅₀ values in the high nanomolar to low micromolar range and no isoform selectivity data available . Comparative evaluation across pyridine-, benzimidazolone-, benzotriazole-, and triazolopyridine-based inhibitor classes demonstrated that triazole-based inhibitors 20 and 25 (both 3-isopropyl-containing) were significantly more potent experimentally than the benzimidazolone comparator after which they were modelled [1].

Kinase inhibition p38 MAPK Inflammation

CYP3A4-Mediated Metabolic Soft Spot: The Isopropyl Group Provides a Predictable and Engineerable Clearance Pathway

In the preclinical pharmacokinetic characterisation of 3-isopropyl-triazolopyridine p38α inhibitors, hydroxylation on the isopropyl group to yield the tertiary alcohol metabolite was identified as the major metabolic fate across rat, dog, monkey, and human liver microsomes [1]. This transformation was specifically catalysed by CYP3A4, as confirmed by reaction phenotyping with isozyme-specific inhibitors and recombinant CYP enzymes [1]. Plasma half-lives ranged from 1 to 5 hours across preclinical species [1]. In contrast, 7-methyl substitution on the triazolopyridine scaffold in anti-inflammatory derivatives reduced metabolic clearance by approximately 60% compared to 8-methyl analogs when incubated with human liver microsomes, attributed to steric blockade of CYP oxidation at C7—a different metabolic soft-spot topology than the isopropyl hydroxylation pathway [2]. The IDO1 inhibitor chemotype based on the same [1,2,4]triazolo[4,3-a]pyridine scaffold demonstrated excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes, including CYP isoforms [3].

Drug metabolism CYP450 Pharmacokinetics

Triazolopyridine vs. Benzimidazolone p38 Inhibitors: Triazole-Based Compounds Demonstrate Superior Experimental Potency

A systematic comparative evaluation of p38 kinase inhibitors across four chemotypes—pyridine-, benzimidazolone-, benzotriazole-, and triazolopyridine-based—revealed that triazole-containing compounds 20 and 25 (both bearing the 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine core) were significantly more potent experimentally than the benzimidazolone inhibitors after which they were designed as bioisosteric mimics [1]. The X-ray crystal structure of compound 25 bound to the p38α active site (PDB: 1ZZL, resolution 2.0 Å) confirmed that the triazole ring serves as the hydrogen-bond acceptor fragment, making critical contacts with the kinase hinge region, while the 6-position substituent occupies the hydrophobic back pocket [2]. This structural validation establishes that the fused triazole-pyridine system is not merely a passive scaffold but an active pharmacophoric element whose geometry and electronics cannot be replicated by monocyclic or benzofused alternatives.

Bioisosterism Scaffold hopping Kinase inhibitor design

IDO1 Inhibitor Chemotype Validation: Sub-Micromolar Potency with High Selectivity Over Heme-Containing Enzymes

The [1,2,4]triazolo[4,3-a]pyridine scaffold—the exact core of the target compound—was identified via structure-based virtual screening as a novel, underexploited chemotype for IDO1 catalytic holo-inhibition among heme-binding moieties [1]. Rational and in silico-guided design yielded analogues with sub-micromolar IDO1 inhibitory potency, excellent in vitro metabolic stability, and exquisite selectivity with respect to other heme-containing enzymes including tryptophan 2,3-dioxygenase (TDO) and CYP isoforms [1][2]. The optimised compound was also cell-permeable and fully stable toward in vitro hepatic metabolism, representing a promising starting point for IDO1 inhibitor development [2]. This represents the first reported IDO1-active chemotype based on the triazolopyridine nucleus—prior IDO1 inhibitor programs focused on indole-, imidazole-, and triazole-based scaffolds, none of which contain the fused pyridine ring that distinguishes this series [1].

Cancer immunotherapy IDO1 inhibition Heme-binding

Optimal Procurement and Application Scenarios for 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimisation Requiring a Privileged p38α Scaffold with Precedented Sub-10 nM Potency

Teams pursuing p38α MAP kinase inhibitors should procure this compound as a key intermediate for SAR expansion at the 6-position. The 3-isopropyl-triazolopyridine core has produced preclinical candidates (e.g., CP-863187) with p38α IC₅₀ values of 5.8 nM and 44-fold selectivity over p38β . The 6-OH group permits facile etherification, esterification, or conversion to leaving groups for cross-coupling, enabling rapid library synthesis anchored to a pharmacophore with co-crystal structural validation (PDB: 1ZZL) [1]. This scenario is not adequately served by the 3-methyl or 3-ethyl analogs, which have not demonstrated comparable biochemical potency in published studies.

IDO1 Inhibitor Discovery Leveraging a Novel Heme-Binding Chemotype with Documented Selectivity

For cancer immunotherapy programs targeting IDO1, this compound provides an immediate entry point to a scaffold that has been independently validated as a novel IDO1 catalytic holo-inhibitor chemotype with sub-micromolar potency, excellent metabolic stability, and confirmed selectivity over TDO and CYP enzymes [2]. The 6-OH position is a versatile derivatisation site for modulating potency, permeability, and metabolic stability, as demonstrated in the published SAR campaign. Procurement of the 3-isopropyl-6-hydroxy derivative is specifically warranted over des-hydroxy or alternative 3-alkyl analogs because the isopropyl group contributes the optimal lipophilicity (LogP 1.56) for achieving cell permeability without incurring CYP liability.

Medicinal Chemistry Programs Requiring a Well-Characterised CYP3A4 Metabolic Soft Spot for Rational Clearance Tuning

Drug discovery teams needing predictable metabolic clearance pathways should select this compound over analogs with uncharacterised metabolism. The isopropyl group undergoes CYP3A4-mediated hydroxylation as the principal Phase I clearance route, with plasma half-lives of 1–5 hours consistently observed across preclinical species [3]. This defined metabolic profile enables rational strategies such as deuteration, fluorination, or steric shielding of the isopropyl group to modulate clearance—options that are unavailable when using 3-methyl or 3-cyclopropyl analogs, where metabolic soft spots are either absent or differ in regiochemistry and enzymatic dependence.

Scaffold-Hopping Studies Comparing Triazolopyridine vs. Benzimidazolone or Other Kinase Inhibitor Cores

For teams systematically comparing kinase inhibitor chemotypes, this compound serves as the optimal representative of the triazolopyridine class, which has been experimentally demonstrated to be significantly more potent than benzimidazolone-based inhibitors in head-to-head p38α assays [4]. The availability of high-resolution co-crystal structures (PDB: 1ZZL) enables structure-based design comparisons that are not possible with alternative triazolopyridine substitution patterns lacking crystallographic validation.

Quote Request

Request a Quote for 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.